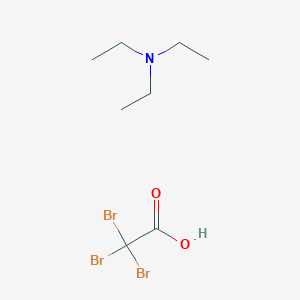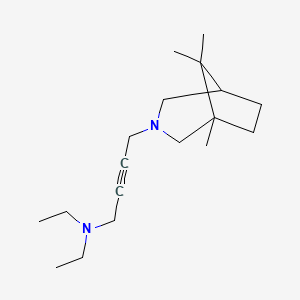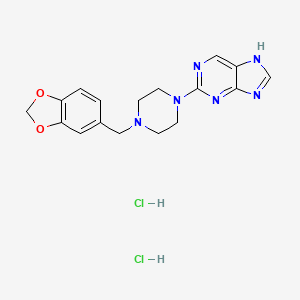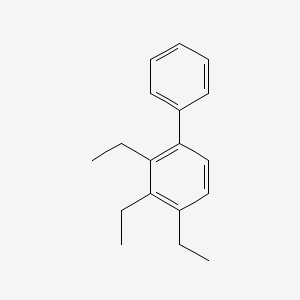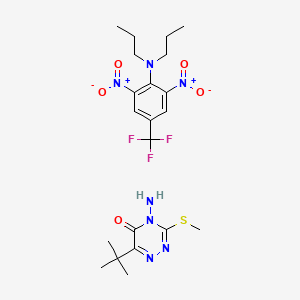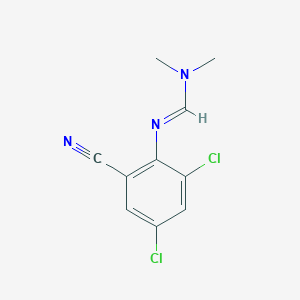
N'-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichloro and cyano groups attached to a phenyl ring, along with a dimethylmethanimidamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions . The reaction is carried out in a suitable solvent, such as isopropanol, and may involve the use of glacial acetic acid as a catalyst. The reaction mixture is heated to a specific temperature, often around 150°C, and maintained under these conditions for a set period to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method involves the use of a microwave synthesizer to heat the reaction mixture, which can significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano or dichloro groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyano or dichloro positions, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the presence of the cyano and dichloro groups plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide can be compared with other similar compounds, such as:
- N’-(2-Cyano-4-chlorophenyl)-N,N-dimethylmethanimidamide
- N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide
- N’-(2,4-Dichloro-6-methylphenyl)-N,N-dimethylmethanimidamide
These compounds share structural similarities but differ in the substitution pattern on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide unique in its properties and applications .
Eigenschaften
CAS-Nummer |
39255-57-7 |
|---|---|
Molekularformel |
C10H9Cl2N3 |
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
N'-(2,4-dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)6-14-10-7(5-13)3-8(11)4-9(10)12/h3-4,6H,1-2H3 |
InChI-Schlüssel |
CYBOAWDTDWFSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=C(C=C(C=C1Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


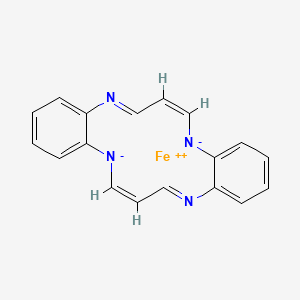
![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
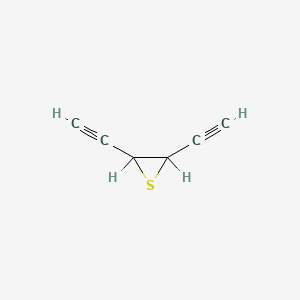
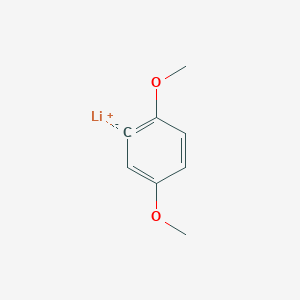
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
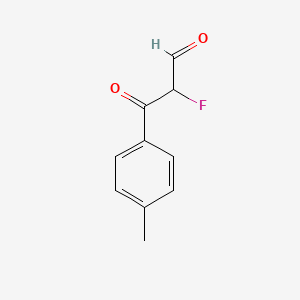
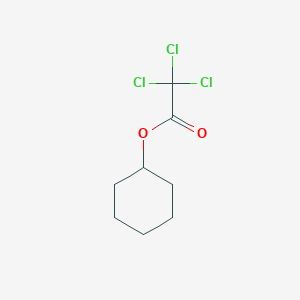
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)
